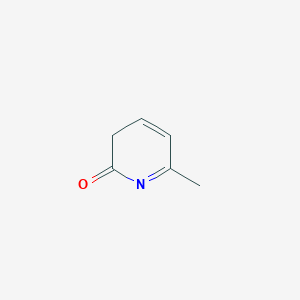
L-Lysylglycyl-L-asparaginyl-L-lysine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Lysylglycyl-L-asparaginyl-L-lysine is a tetrapeptide composed of the amino acids lysine, glycine, asparagine, and lysine. This compound is a part of the larger family of peptides, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in biological processes, including signaling, enzyme function, and structural support.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysylglycyl-L-asparaginyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents such as carbodiimides or uronium salts to form reactive intermediates.
Coupling: The activated amino acids are coupled to the growing peptide chain on the resin.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or recombinant DNA technology. The latter involves inserting the gene encoding the peptide into a host organism, such as bacteria or yeast, which then produces the peptide through its natural protein synthesis machinery.
Análisis De Reacciones Químicas
Types of Reactions
L-Lysylglycyl-L-asparaginyl-L-lysine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds using water, typically catalyzed by enzymes like proteases.
Oxidation: Oxidative modifications can occur on the amino acid side chains, particularly on lysine residues.
Reduction: Reduction reactions can reverse oxidative modifications.
Substitution: Amino acid residues can be substituted with other functional groups through chemical modification.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases or chemical hydrolysis using acids or bases.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like dithiothreitol or sodium borohydride.
Substitution: Reagents like carbodiimides for coupling reactions.
Major Products
Hydrolysis: Produces individual amino acids or shorter peptide fragments.
Oxidation: Forms oxidized derivatives of the peptide.
Reduction: Restores the original peptide structure from oxidized forms.
Substitution: Generates modified peptides with new functional groups.
Aplicaciones Científicas De Investigación
L-Lysylglycyl-L-asparaginyl-L-lysine has various applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for potential therapeutic applications, such as drug delivery systems and peptide-based drugs.
Industry: Utilized in the development of biomaterials and as a component in cosmetic formulations.
Mecanismo De Acción
The mechanism of action of L-Lysylglycyl-L-asparaginyl-L-lysine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may interact with cell surface receptors to influence cellular processes like proliferation, differentiation, or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
L-Asparaginyl-L-lysine: A dipeptide with similar amino acid composition but shorter chain length.
L-Lysyl-L-asparaginyl-L-lysine: A tripeptide with one less glycine residue.
L-Glycyl-L-asparaginyl-L-lysine: Another tripeptide with a different sequence.
Uniqueness
L-Lysylglycyl-L-asparaginyl-L-lysine is unique due to its specific sequence and combination of amino acids, which confer distinct biochemical properties and potential applications. Its tetrapeptide structure allows for more complex interactions and functions compared to shorter peptides.
Propiedades
Número CAS |
827017-22-1 |
|---|---|
Fórmula molecular |
C18H35N7O6 |
Peso molecular |
445.5 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[[(2S)-4-amino-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C18H35N7O6/c19-7-3-1-5-11(21)16(28)23-10-15(27)24-13(9-14(22)26)17(29)25-12(18(30)31)6-2-4-8-20/h11-13H,1-10,19-21H2,(H2,22,26)(H,23,28)(H,24,27)(H,25,29)(H,30,31)/t11-,12-,13-/m0/s1 |
Clave InChI |
QQESYAQQVQNBDD-AVGNSLFASA-N |
SMILES isomérico |
C(CCN)C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)O)N |
SMILES canónico |
C(CCN)CC(C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


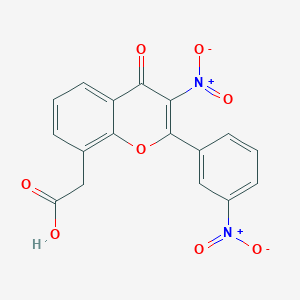
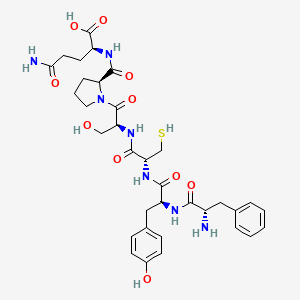
![4-Chloro-2-[(2,6-diaminopyrimidin-4-yl)amino]benzoic acid](/img/structure/B14212584.png)
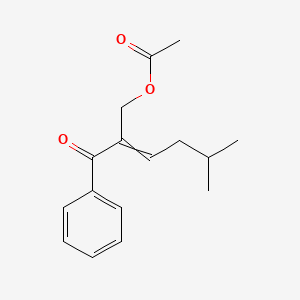
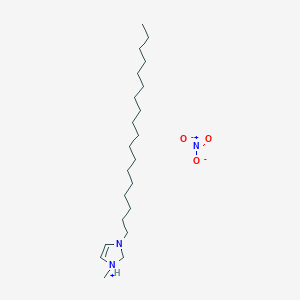
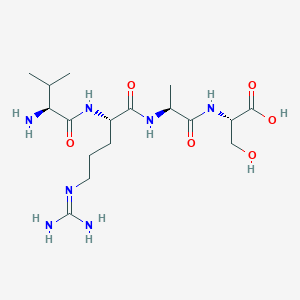
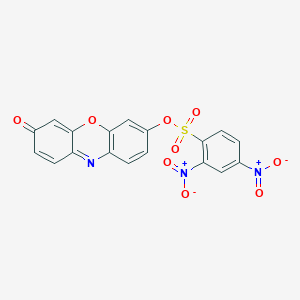

![benzoic acid;(1R,2S,5S)-bicyclo[3.2.1]oct-3-en-2-ol](/img/structure/B14212630.png)
![Benzoic acid;[3,5-bis[(10-octylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14212634.png)
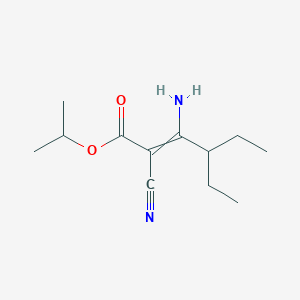
![[3-(Ethenyloxy)pent-4-en-1-yn-1-yl]benzene](/img/structure/B14212647.png)
